Isradipine is a dihydropyridine-class calcium channel antagonist with a variety of clinical applications, particularly in the management of hypertension and cardiovascular diseases due to its vasodilatory effects. Recent studies have explored its potential in other fields, such as substance abuse treatment and Raynaud's phenomenon, by leveraging its pharmacological action on calcium channels, which are integral to various physiological processes35.
Isradipine functions by blocking the entry of calcium ions through voltage-gated calcium channels, predominantly in the smooth muscle of the coronary and peripheral vasculature. This blockade leads to vasodilation, increased oxygen delivery, and reduced peripheral resistance, which are beneficial in conditions like hypertension and Raynaud's phenomenon. The drug's action on dopaminergic pathways in the midbrain, which are implicated in the rewarding effects of drugs of abuse, suggests a potential role in addiction therapy3.
Isradipine has been shown to reduce the rewarding effects of psychostimulants, such as d-methamphetamine, which is known for its abuse liability. A study demonstrated that pre-treatment with isradipine significantly reduced the positive subjective effects and craving for d-methamphetamine in a sample of healthy volunteers, suggesting its promise as a therapeutic agent for d-methamphetamine dependence1.
Another study evaluated isradipine's effects on d-methamphetamine-induced cognitive and physiological changes. While isradipine effectively reduced d-methamphetamine-induced hypertension, it did not significantly alter the cognitive enhancement provided by d-methamphetamine. This indicates that isradipine may have a role in managing the physiological risks associated with d-methamphetamine abuse without impairing cognitive function2.
Isradipine also inhibited the self-administration of nicotine in drug-naive mice, suggesting that it may suppress the reinforcing properties of nicotine. This effect was dose-related and stereospecific, pointing to the potential use of isradipine in the treatment of nicotine addiction6.
In patients with primary Raynaud's phenomenon, isradipine showed favorable objective and subjective effects without serious side effects. The study reported dose-related improvements in finger systolic pressure and subjective efficacy, highlighting isradipine's therapeutic potential in this vascular condition5.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6